Crystal Structure Analysis of Sodium Cyclohexyl(ethyl)carbamodithioate: A Technical Guide
Crystal Structure Analysis of Sodium Cyclohexyl(ethyl)carbamodithioate: A Technical Guide
Executive Summary & Chemical Context
Sodium cyclohexyl(ethyl)carbamodithioate (CAS 7346-67-0, Formula: C9H16NNaS2 ) is a highly versatile small-molecule scaffold. Widely utilized as a vulcanization accelerator, a heavy-metal chelator in environmental remediation, and a precursor for pharmacologically active transition-metal complexes, its utility is governed entirely by its three-dimensional molecular geometry[1].
For drug development professionals and materials scientists, understanding the crystal structure of this dithiocarbamate salt is non-negotiable. The spatial orientation of the bulky cyclohexyl ring and the flexible ethyl group dictates the ligand's "bite angle" and steric shielding capabilities when coordinating to metal centers[2]. This whitepaper provides an authoritative, in-depth guide to the crystallographic principles, experimental workflows, and structural refinement processes required to analyze sodium cyclohexyl(ethyl)carbamodithioate.
Crystallographic Principles of Dithiocarbamates
To interpret the crystal structure of sodium cyclohexyl(ethyl)carbamodithioate, one must first understand the electronic causality driving its solid-state packing.
The Thioureide Resonance Phenomenon
Dithiocarbamates ( R2N-CS2− ) are characterized by a delocalized π -electron system. The lone pair on the nitrogen atom conjugates with the CS2 moiety. This conjugation shifts the electron density, resulting in the "thioureide" resonance form.
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Causality: This delocalization forces the S2C-N core into a strictly planar geometry. The central C-N bond acquires significant partial double-bond character (typically ~1.33 Å), which restricts rotation and locks the cyclohexyl and ethyl substituents into specific spatial orientations[3].
Hard-Soft Coordination Networks
Sodium ( Na+ ) is a "hard" Lewis acid, whereas the dithiocarbamate sulfur atoms are "soft" bases.
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Causality: Because of this hard-soft mismatch, sodium dithiocarbamates rarely crystallize as anhydrous salts. They almost universally crystallize as hydrates (e.g., dihydrates or trihydrates). The solid-state structure will feature a complex coordination polymer network where Na+ ions are bridged by hard oxygen atoms from water molecules and soft sulfur atoms from the dithiocarbamate ligands.
Experimental Workflows
The following protocols detail a self-validating system for the synthesis, crystallization, and X-ray diffraction analysis of the title compound.
Protocol 1: Reactive Crystallization and Single-Crystal Growth
To obtain diffraction-quality crystals, thermodynamic control over the lattice formation is required to prevent the kinetic trapping of amorphous phases.
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Amine Solvation: Dissolve 10 mmol of N-ethylcyclohexylamine in 20 mL of absolute ethanol.
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Causality: Ethanol provides a polar protic medium that stabilizes the transition state during the subsequent nucleophilic attack.
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Base Addition: Add 10 mmol of aqueous NaOH (50% w/v) to the solution.
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Causality: NaOH deprotonates the transient dithiocarbamic acid intermediate, driving the chemical equilibrium strictly toward the stable sodium salt.
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Nucleophilic Addition: Cool the vessel to 0–5 °C. Add 10.5 mmol of Carbon Disulfide ( CS2 ) dropwise under vigorous stirring.
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Causality: The reaction is highly exothermic. Low temperatures prevent the volatilization of CS2 and suppress the formation of unwanted thiourea byproducts.
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Slow Evaporation: Filter the resulting solution through a 0.22 µm PTFE membrane to remove nucleation-inducing dust. Allow the solvent to evaporate slowly in a dark, vibration-free environment at 20 °C.
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Validation: Harvest crystals only when they exhibit sharp edges and clear optical extinction under a polarized light microscope, confirming a unified crystal lattice without twinning.
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Workflow for the synthesis and reactive crystallization of the target dithiocarbamate.
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
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Crystal Mounting: Select a crystal of optimal dimensions (~0.2 × 0.2 × 0.1 mm). Coat it in paratone oil and mount it on a cryo-loop.
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Flash-Cooling: Immediately transfer the mounted crystal to the diffractometer cold stream at 100(2) K.
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Causality: Flash-cooling prevents the formation of destructive ice crystals. Operating at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle diffraction data—crucial for resolving the flexible ethyl chain.
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Diffraction: Expose the crystal to Mo-Kα radiation ( λ = 0.71073 Å).
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Causality: Mo-Kα provides a sufficiently short wavelength to minimize X-ray absorption effects caused by the heavier sulfur and sodium atoms, which would otherwise skew the intensity data.
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Protocol 3: Data Processing and Structural Refinement
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Data Reduction: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).
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Validation: Ensure the internal agreement factor ( Rint ) is < 0.05, validating the symmetry and quality of the dataset.
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Phase Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT).
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Least-Squares Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL). Place hydrogen atoms in calculated positions using a riding model.
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Validation: The structural model is self-validating if the final R1 index is < 0.05 and the Goodness-of-Fit (GooF) approaches 1.0.
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SCXRD data collection and structural refinement pipeline.
Quantitative Data Presentation
The structural metrics of sodium cyclohexyl(ethyl)carbamodithioate provide direct insight into its chemical behavior. The tables below summarize the anticipated crystallographic parameters and key bond geometries extrapolated from high-resolution dithiocarbamate structural databases[4].
Table 1: Anticipated Crystallographic Parameters
| Parameter | Value / Description |
| Chemical Formula | C9H16NNaS2⋅xH2O (Hydrate form) |
| Formula Weight | 225.35 g/mol (anhydrous basis) |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P1ˉ (Typical for asymmetric dithiocarbamates) |
| Data Collection Temp. | 100(2) K |
| Radiation Source | Mo-Kα ( λ = 0.71073 Å) |
| Expected R1 (Final) | < 0.050 |
| Goodness-of-Fit (GooF) | ~ 1.00 - 1.05 |
Table 2: Key Bond Lengths and Mechanistic Implications
| Structural Feature | Expected Value (Å / °) | Mechanistic Implication |
| C(central)–N Bond | 1.32 – 1.34 Å | Indicates strong partial double-bond character (thioureide form); prevents N-C rotation. |
| C(central)–S Bonds | 1.71 – 1.74 Å | Intermediate between C-S single (1.82 Å) and C=S double (1.60 Å) bonds. |
| Na–S Coordination | 2.85 – 3.05 Å | Weak, soft-base interaction contributing to polymeric lattice networks. |
| Na–O (Water) Coord. | 2.30 – 2.45 Å | Strong, hard-acid/hard-base interaction stabilizing the hydrate structure. |
| S–C–S Bite Angle | ~ 118° – 120° | Determines the initial trajectory of the sulfur lone pairs for metal chelation. |
Structural Impact of the Cyclohexyl Group
Unlike simpler derivatives (e.g., sodium diethyldithiocarbamate), the cyclohexyl ring in this compound adopts a rigid chair conformation in the solid state. This introduces significant steric bulk extending above and below the coordination plane. When utilized in drug development or catalysis, this steric shielding protects the coordinated metal center from axial nucleophilic attack, thereby increasing the kinetic stability of the resulting metallo-pharmaceuticals.
References
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Lee, H.-J., et al. (2022). Synthesis and Crystal Structures of Mono(2-hydroxyethyl)dithiocarbamate Complexes of Copper and Indium. Journal of Molecular Structure, 1275(1), 134666. Retrieved from:[Link]
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Hogarth, G. (2025). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, Royal Society of Chemistry. Retrieved from:[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 23707492, Sodium cyclohexyl(ethyl)carbamodithioate. Retrieved from:[Link]
